Cas no 2168919-05-7 (2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol)

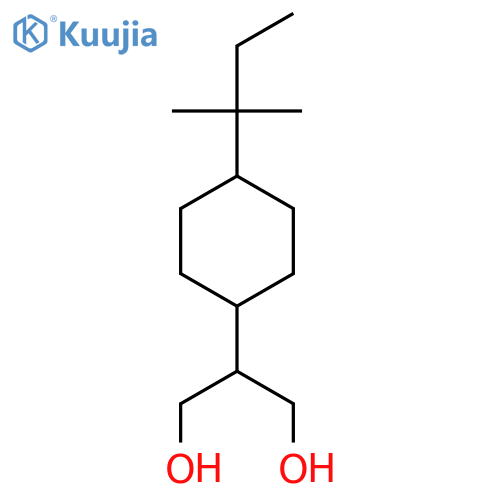

2168919-05-7 structure

商品名:2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol

2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol 化学的及び物理的性質

名前と識別子

-

- 2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol

- 2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol

- EN300-1459172

- 2168919-05-7

-

- インチ: 1S/C14H28O2/c1-4-14(2,3)13-7-5-11(6-8-13)12(9-15)10-16/h11-13,15-16H,4-10H2,1-3H3

- InChIKey: RVVGSLCXIKCRCH-UHFFFAOYSA-N

- ほほえんだ: OCC(CO)C1CCC(CC1)C(C)(C)CC

計算された属性

- せいみつぶんしりょう: 228.208930132g/mol

- どういたいしつりょう: 228.208930132g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 40.5Ų

2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1459172-0.1g |

2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |

2168919-05-7 | 0.1g |

$741.0 | 2023-05-23 | ||

| Enamine | EN300-1459172-0.25g |

2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |

2168919-05-7 | 0.25g |

$774.0 | 2023-05-23 | ||

| Enamine | EN300-1459172-0.05g |

2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |

2168919-05-7 | 0.05g |

$707.0 | 2023-05-23 | ||

| Enamine | EN300-1459172-250mg |

2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |

2168919-05-7 | 250mg |

$774.0 | 2023-09-29 | ||

| Enamine | EN300-1459172-2500mg |

2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |

2168919-05-7 | 2500mg |

$1650.0 | 2023-09-29 | ||

| Enamine | EN300-1459172-0.5g |

2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |

2168919-05-7 | 0.5g |

$809.0 | 2023-05-23 | ||

| Enamine | EN300-1459172-1.0g |

2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |

2168919-05-7 | 1g |

$842.0 | 2023-05-23 | ||

| Enamine | EN300-1459172-2.5g |

2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |

2168919-05-7 | 2.5g |

$1650.0 | 2023-05-23 | ||

| Enamine | EN300-1459172-1000mg |

2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |

2168919-05-7 | 1000mg |

$842.0 | 2023-09-29 | ||

| Enamine | EN300-1459172-100mg |

2-[4-(2-methylbutan-2-yl)cyclohexyl]propane-1,3-diol |

2168919-05-7 | 100mg |

$741.0 | 2023-09-29 |

2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

2168919-05-7 (2-4-(2-methylbutan-2-yl)cyclohexylpropane-1,3-diol) 関連製品

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量